molecular formula C28H25N3O3 B2544628 3-(4-ethylphenyl)-5-(4-methoxybenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline CAS No. 866811-05-4

3-(4-ethylphenyl)-5-(4-methoxybenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline

Cat. No.: B2544628
CAS No.: 866811-05-4
M. Wt: 451.526
InChI Key: ROLVWYCYWAPJFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the pyrazolo[4,3-c]quinoline class, characterized by a fused pyrazole-quinoline core and a [1,4]dioxino ring system. Key structural features include:

  • 3-(4-Ethylphenyl) substituent: Enhances lipophilicity and may influence receptor binding via hydrophobic interactions.
  • 5-(4-Methoxybenzyl) group: The methoxy moiety at the para position contributes electronic effects (e.g., electron-donating resonance) and modulates solubility.

The introduction of primary amino groups in related compounds has been shown to improve therapeutic indices, suggesting structural flexibility for optimization .

Properties

IUPAC Name

14-(4-ethylphenyl)-17-[(4-methoxyphenyl)methyl]-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3(8),9,11,13,15-hexaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25N3O3/c1-3-18-4-8-20(9-5-18)27-23-17-31(16-19-6-10-21(32-2)11-7-19)24-15-26-25(33-12-13-34-26)14-22(24)28(23)30-29-27/h4-11,14-15,17H,3,12-13,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROLVWYCYWAPJFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NN=C3C2=CN(C4=CC5=C(C=C43)OCCO5)CC6=CC=C(C=C6)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-ethylphenyl)-5-(4-methoxybenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline typically involves several steps:

  • Starting materials: : The synthesis begins with the preparation of key intermediates, such as substituted benzyl halides and ethyl phenyl ketones.

  • Cyclization Reactions: : These intermediates undergo cyclization to form the core dioxino and pyrazolo rings.

  • Quinoline Formation: : The final step involves the formation of the quinoline ring, often through cyclization and condensation reactions under controlled conditions.

  • Purification: : The compound is purified using techniques like recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound would require scalable processes, including efficient catalyst systems, optimal reaction temperatures and pressures, and cost-effective purification methods. Continuous flow reactors may be used to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-(4-ethylphenyl)-5-(4-methoxybenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:

  • Oxidation: : Under oxidative conditions, this compound can form quinoline oxides or other oxidized derivatives.

  • Reduction: : Reductive conditions can transform certain functional groups, potentially affecting the compound’s biological activity.

  • Substitution: : Electrophilic or nucleophilic substitution reactions can modify the aromatic rings, introducing new functional groups.

Common Reagents and Conditions

  • Oxidation: : Common reagents include potassium permanganate or chromium trioxide.

  • Reduction: : Catalysts like palladium on carbon (Pd/C) or reagents like sodium borohydride.

  • Substitution: : Halogenating agents, Grignard reagents, or organolithium compounds.

Major Products

  • Oxidation: : Quinoline oxides.

  • Reduction: : Reduced quinoline derivatives.

  • Substitution: : Halogenated or alkylated quinoline compounds.

Scientific Research Applications

Structural Characteristics

The compound has the molecular formula C28H25N3O3C_{28}H_{25}N_{3}O_{3} and features a unique bicyclic structure that includes a pyrazoloquinoline moiety. The presence of ethyl and methoxy substituents enhances its pharmacological properties. The IUPAC name is 14-(4-ethylphenyl)-17-[(4-methoxyphenyl)methyl]-47-dioxa-121317-triazatetracyclo[8.7.0.0^{38}.0^{1115}]heptadeca-13(8)9111315-hexaene, indicating a complex arrangement of rings and functional groups that contribute to its biological activity .

Antimicrobial Properties

Recent studies have indicated that compounds with similar structural frameworks exhibit significant antimicrobial activity. For instance:

  • Antibacterial Activity : Compounds related to pyrazoloquinolines have shown effectiveness against various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa. The presence of electron-withdrawing groups has been correlated with increased antibacterial efficacy .

Anticancer Potential

Research into related compounds suggests that the pyrazoloquinoline scaffold may possess anticancer properties. Mechanistic studies indicate that these compounds can induce apoptosis in cancer cells by modulating signaling pathways involved in cell survival and proliferation.

Case Studies and Research Findings

  • Antimicrobial Screening : A study published in RSC Advances highlighted the antimicrobial screening of newly synthesized quinoline derivatives. The results showed that certain derivatives exhibited MIC values as low as 6.25 µg/mL against Mycobacterium smegmatis, suggesting a promising avenue for developing new antibacterial agents .
  • Structure-Activity Relationship (SAR) : Research has focused on establishing SAR for pyrazoloquinoline derivatives. It was found that modifications at specific positions on the quinoline ring significantly influenced biological activity, indicating potential for targeted drug design.

Mechanism of Action

The mechanism by which 3-(4-ethylphenyl)-5-(4-methoxybenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline exerts its effects involves:

  • Molecular Targets: : It may interact with specific enzymes or receptors, altering their activity.

  • Pathways Involved: : The compound could influence various biochemical pathways, potentially inhibiting or promoting specific cellular processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzyl Group

Fluoro-Substituted Analogs
  • 3-(4-Ethylphenyl)-5-(3-fluorobenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline (): Molecular Formula: C₂₇H₂₂FN₃O₂ Molecular Weight: 439.49 g/mol Key Difference: The 3-fluoro position may optimize dipole interactions in target binding pockets compared to para-substituted analogs.
Methoxy and Ethoxy Variants
  • 8-Ethoxy-3-(4-methoxyphenyl)-5-[(3-methylphenyl)methyl]pyrazolo[4,3-c]quinoline (): Molecular Formula: C₂₈H₂₅N₃O₂ Molecular Weight: 443.5 g/mol Key Difference: Ethoxy and methyl groups balance lipophilicity and steric effects, which may improve metabolic stability .

Core Structural Modifications

  • 4-{9-Chloro-3,4-dihydro-2H-pyrano[3,2-c]quinolin-5-yl}benzonitrile (): Molecular Formula: C₁₉H₁₇ClN₂O Molecular Weight: 324.8 g/mol Key Difference: A pyrano-quinoline core replaces the pyrazoloquinoline system, and a chloro substituent introduces electronegativity, which may enhance covalent binding to targets .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Structural Feature
Target Compound C₂₇H₂₅N₃O₃ 439.5* 4-Ethylphenyl, 4-methoxybenzyl Dioxino-fused pyrazoloquinoline
5-(2-fluorobenzyl) analog () C₂₇H₂₂FN₃O₂ 439.49 2-Fluorobenzyl Dioxino ring retained
5-(3-fluorobenzyl) analog () C₂₇H₂₂FN₃O₂ 439.49 3-Fluorobenzyl Dioxino ring retained
8-Methyl-5-(4-methylbenzyl)-3-phenyl analog () C₂₆H₂₃N₃ 377.5 4-Methylbenzyl, 8-methyl No dioxino ring
3-(4-Ethoxyphenyl)-7,8-dimethoxy-5-(3-methoxybenzyl) analog () C₂₉H₂₇N₃O₄ 469.5 Tri-methoxy/ethoxy Increased polarity

*Estimated based on structural similarity to analogs.

Key Research Findings

  • Substituent Position Matters : Fluorine at the 2- or 3-position on the benzyl group () alters electronic and steric profiles, which could influence kinase inhibition potency .
  • Polar Groups and Solubility : Compounds with multiple methoxy/ethoxy groups () exhibit higher polar surface areas, suggesting improved solubility but reduced blood-brain barrier penetration .

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be systematically optimized?

  • Methodological Answer : The synthesis of pyrazolo[4,3-c]quinoline derivatives typically begins with heterocyclic precursors like 2,4-dichloroquinoline-3-carbonitrile (as shown in ). Multi-step protocols involving nucleophilic substitution, cyclization, and functional group modifications (e.g., methoxybenzyl or ethylphenyl incorporation) are critical. For example, substituent introduction at the 3- and 5-positions requires careful selection of coupling agents and catalysts. Reaction conditions (temperature, solvent polarity, and time) should be optimized using a split-plot experimental design (as in ) to evaluate interactions between variables. Yield improvements may involve recrystallization from DMF or ethanol, as demonstrated in .

Q. How can spectroscopic and crystallographic methods validate the compound’s structure?

  • Methodological Answer : Confirm structural integrity via 1H^1H and 13C^{13}C NMR to identify proton environments (e.g., methoxybenzyl methyl groups at δ 3.87 ppm and ethylphenyl protons at δ 7.40 ppm, as in ). High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy. For absolute configuration, single-crystal X-ray diffraction (as in ) resolves bond angles and torsional strain in the fused dioxino-pyrazoloquinoline core. Compare experimental data with computational models (DFT-optimized geometries) to detect discrepancies .

Advanced Research Questions

Q. How do substituents (e.g., 4-methoxybenzyl vs. 4-ethylphenyl) influence bioactivity, and what experimental designs quantify these effects?

  • Methodological Answer : Structure-activity relationship (SAR) studies require systematic variation of substituents (e.g., replacing methoxy with ethoxy or halogens) and testing in bioassays (e.g., kinase inhibition or receptor binding). Use a randomized block design ( ) to control confounding variables. For example, demonstrates how fluorine or methyl analogs alter pharmacokinetics. Pair in vitro assays (e.g., IC50_{50} measurements) with molecular docking to map steric/electronic effects on target interactions .

Q. How can researchers resolve contradictions in reported biological activity data across studies?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, cell lines) or compound purity. Replicate experiments under standardized protocols (e.g., ’s environmental stability framework). Meta-analysis of published IC50_{50} values with sensitivity analysis (e.g., ANOVA) identifies outliers. Cross-validate using orthogonal assays (e.g., SPR vs. fluorescence polarization) to confirm target engagement .

Q. What strategies assess the compound’s stability under physiological or environmental conditions?

  • Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring ( ). For photostability, expose to UV-Vis light (ICH Q1B guidelines). Hydrolytic degradation pathways (e.g., dioxane ring opening) can be probed via LC-MS. Environmental fate studies (e.g., soil/water partitioning) should follow OECD guidelines to evaluate ecotoxicological risks .

Q. Which computational models best predict the compound’s physicochemical properties and target interactions?

  • Methodological Answer : Use QSPR models to predict logP, solubility, and permeability (e.g., SwissADME). For target interactions, molecular dynamics simulations (AMBER or GROMACS) assess binding kinetics, while DFT (Gaussian 16) calculates frontier molecular orbitals for reactivity insights. Validate against crystallographic data ( ) to refine force field parameters .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.